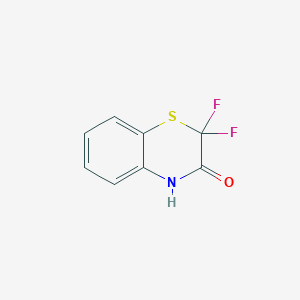

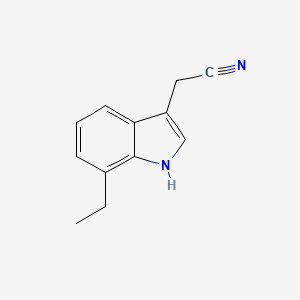

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Übersicht

Beschreibung

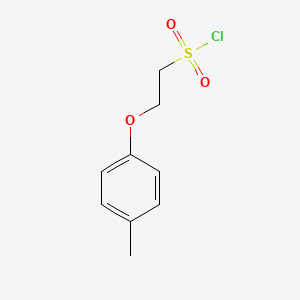

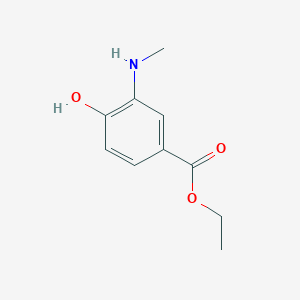

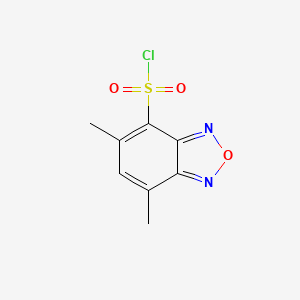

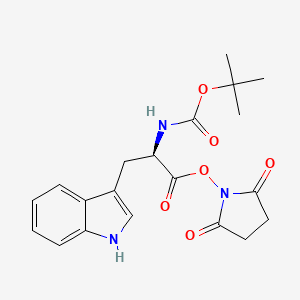

This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include looking at the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Energetics and Thermodynamics Studies :Miranda et al. (2011) conducted a combined experimental and computational study on the energetics of 1,4-benzothiazin-3(4H)-one, among other compounds. They measured the standard massic energy of combustion and the standard molar enthalpy of formation, both in the condensed and gaseous phases. Additionally, computational calculations were performed to derive correlations between structure and energetics of these compounds (Miranda, Matos, Morais, & Liebman, 2011).

Electroorganic Synthesis :Research by Shaaban, Inagi, and Fuchigamia (2009) investigated the anodic fluorination of benzothiazine derivatives, a process integral to the synthesis of 2,2-difluorobenzothiazine derivatives. This study highlights the synthesis process and yields of these derivatives under various conditions (Shaaban, Inagi, & Fuchigamia, 2009).

Molecular Structure Analysis :Berestovitskaya et al. (2006) synthesized a new representative of benzothiazines and studied its structure using various methods, including X-ray diffraction. Their study provides valuable insights into the molecular structure of benzothiazines (Berestovitskaya, Tafeenko, Makarenko, Sadikov, & Chernyshev, 2006).

Synthesis of Benzoheterocyclic Compounds :Ishikawa and Sasaki (1977) utilized hexafluoro-1,2-epoxypropane for the preparation of several new benzoheterocyclic compounds, including benzothiazine derivatives. Their work provides a method for preparing such compounds and insights into their chemical properties (Ishikawa & Sasaki, 1977).

Antimicrobial Agent Design :Armenise et al. (2012) focused on the design and synthesis of antimicrobial agents using benzothiazine derivatives. Their study identified several compounds with promising antimicrobial activity, highlighting the potential use of benzothiazine derivatives in developing new antimicrobial agents (Armenise, Muraglia, Florio, De Laurentis, Rosato, Carrieri, Corbo, & Franchini, 2012).

Synthesis and Biological Activity Research :Abbas and Farghaly (2010) studied the synthesis, reactions, and biological activity of various 1,4-benzothiazine derivatives. Their research provides insight into the potential uses of these compounds in medical and biological applications (Abbas & Farghaly, 2010).

Preparation of Ketoximes :Xu and Zhang (2003) synthesized 2H-1,4-Benzothiazin-3(4H)-ketoximes, highlighting a method for their preparation. This research contributes to the broader understanding of the synthesis processes of benzothiazine derivatives (Xu & Zhang, 2003).

Synthesis of New Dyes :Chioccara, Prota, and Thomson (1976) developed new benzoxazine and benzothiazine dyes, expanding the application of these compounds in the field of dye and pigment synthesis (Chioccara, Prota, & Thomson, 1976).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It can also include looking at how to handle and dispose of the compound safely.

Zukünftige Richtungen

This involves looking at areas where further research could be done. It could include potential applications of the compound, or ways to improve its synthesis or properties.

I hope this helps! If you have any more specific questions about this compound or about chemistry in general, feel free to ask.

Eigenschaften

IUPAC Name |

2,2-difluoro-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGQWAYVHKUUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)

![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)